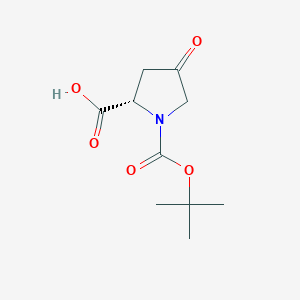

N-Boc-4-oxo-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYGSXRXTIKGAJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469135 | |

| Record name | N-Boc-4-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84348-37-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84348-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Boc-4-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-4-oxo-L-proline: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Utility of a Key Chiral Building Block in Modern Organic Synthesis and Drug Discovery.

N-Boc-4-oxo-L-proline, a strategically important synthetic intermediate, has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, chiral scaffold, combined with the versatile reactivity of the 4-oxo functional group, makes it an invaluable building block for the synthesis of a diverse array of complex molecules, including enzyme inhibitors, peptidomimetics, and novel therapeutic agents.[1] This technical guide provides a detailed overview of the chemical properties, structure, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value |

| CAS Number | 84348-37-8 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 160 °C (decomposes)[2] |

| Solubility | Insoluble in water[3] |

| Storage Temperature | 2-8°C[2] |

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a pyrrolidine (B122466) ring with a ketone at the 4-position and a carboxylic acid at the 2-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups is pivotal to its synthetic utility.

Key Structural Features:

-

Chiral Center: The L-configuration at the α-carbon (C2) provides a stereochemically defined framework for the synthesis of enantiomerically pure compounds.

-

N-Boc Protecting Group: The Boc group protects the proline nitrogen, preventing its participation in undesired reactions and allowing for selective modifications at other positions. It can be readily removed under mild acidic conditions.[1]

-

4-Oxo Functional Group: The ketone at the C4 position is a key reactive site, serving as an electrophilic handle for a wide range of nucleophilic additions and condensation reactions.[1]

Spectroscopic Data:

| Spectroscopic Data | Description |

| ¹H NMR (300MHz, DMSO-d6, δ) | 13.01 (1H, br), 4.510-4.559 (m, 1H), 3.778-3.862 (m, 1H), 3.638-3.700 (m, 1H), 3.066-3.167 (m, 1H), 2.456-2.539 (m, 1H), 1.389-1.415 (m, 9H).[4] |

| IR Spectroscopy (cm⁻¹) | The presence of a carbonyl (C=O) stretch around 1750 cm⁻¹ and Boc-group vibrations around 1680 cm⁻¹ are characteristic.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent key transformations are provided below. These protocols are intended to serve as a guide for laboratory practice.

Synthesis of this compound from L-Hydroxyproline

The most common and cost-effective synthesis starts from the naturally occurring amino acid L-hydroxyproline. The general strategy involves the protection of the amino group followed by oxidation of the hydroxyl group.[1]

Protocol:

-

Boc Protection of L-Hydroxyproline:

-

Dissolve L-hydroxyproline in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., tetrahydrofuran).

-

Add a base (e.g., sodium hydroxide) to adjust the pH.

-

Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O while maintaining the reaction temperature.

-

Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate N-Boc-trans-4-hydroxy-L-proline.

-

-

Oxidation to this compound:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline in a suitable organic solvent (e.g., ethyl acetate).

-

Cool the solution to a low temperature (e.g., -5 to 0 °C).

-

Slowly add an oxidizing agent, such as trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO.

-

Stir the reaction mixture at a controlled temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction and perform an aqueous workup to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Key Reactions of the 4-Oxo Group

The ketone functionality at the C4 position is a versatile handle for introducing molecular diversity.

1. Reduction to N-Boc-cis-4-hydroxy-L-proline:

This reaction stereoselectively produces the cis-hydroxy derivative.[1]

Protocol:

-

Dissolve this compound in a mixture of methanol (B129727) and water.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining a low temperature.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction with a weak acid (e.g., acetic acid) and perform a standard workup to isolate the product.

2. Reductive Amination:

This reaction allows for the introduction of nitrogen-containing substituents at the C4 position.

Protocol:

-

Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

-

If using NaBH₃CN, adjust the pH to be slightly acidic (pH 6-7) with acetic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Perform an appropriate workup to isolate the N-Boc-4-amino-L-proline derivative.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

References

An In-depth Technical Guide to the Synthesis of N-Boc-4-oxo-L-proline from Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-oxo-L-proline, a valuable chiral building block in medicinal chemistry and drug development. The synthesis originates from the readily available and cost-effective amino acid, L-hydroxyproline. The core of this transformation involves two fundamental steps: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol at the C4 position to a ketone.[1] This guide details various methodologies for the critical oxidation step, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and constrained peptide mimetics. Its rigid bicyclic structure and the presence of a reactive ketone functionality make it an attractive scaffold for introducing molecular diversity. The synthesis of this compound is a crucial process for which several methods have been developed, each with its own advantages and disadvantages in terms of yield, scalability, cost, and environmental impact. This guide will focus on the most common and effective methods for the oxidation of N-Boc-hydroxyproline.

General Synthetic Pathway

The overall synthesis of this compound from L-hydroxyproline can be depicted as a two-step process. The first step is the protection of the secondary amine of the proline ring with a Boc group, which is typically achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.[1] The resulting N-Boc-trans-4-hydroxy-L-proline is then subjected to an oxidation reaction to yield the desired this compound.

Caption: General two-step synthesis of this compound.

Step 1: Boc Protection of L-Hydroxyproline

The protection of the amino group of L-hydroxyproline is a standard procedure in peptide chemistry. It prevents unwanted side reactions at the nitrogen atom during the subsequent oxidation step.

Experimental Protocol: Boc Protection

A detailed protocol for the Boc protection of L-hydroxyproline is provided in the patent CN112194606A. In a 2L reaction flask, 131g of 4-hydroxy-L-proline and 12.2g of DMAP are added to 850g of methylene (B1212753) chloride and stirred for 10 minutes. 240g of BOC anhydride is then slowly added dropwise, maintaining the internal temperature at or below 30 °C. The mixture is stirred overnight at 20-30 °C. After completion of the reaction (monitored by TLC), 500g of water is added, and the mixture is stirred for 1 hour. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain N-Boc-cis-4-hydroxyproline as a white solid.[2]

Step 2: Oxidation of N-Boc-trans-4-hydroxy-L-proline

The oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline to a ketone is the most critical step in the synthesis. Several oxidation methods have been successfully employed, each with distinct advantages. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.[1]

Method 1: TEMPO-Mediated Oxidation (One-Pot Procedure)

A highly efficient one-pot synthesis starting directly from L-hydroxyproline has been developed, utilizing a TEMPO-catalyzed oxidation. This method is advantageous as it combines the oxidation and Boc-protection steps, simplifying the overall process and making it suitable for industrial production.[3]

The following protocol is adapted from patent CN104788353A. 1 kg of L-hydroxyproline is dissolved in 45 kg of water, and the solution is cooled to -10 °C. 5.2 kg of 12% sodium hypochlorite (B82951) solution is added, maintaining the reaction temperature below 0 °C. 119 g of TEMPO is then slowly added. After the oxidation is complete (monitored by TLC), the reaction temperature is kept below 0 °C, and the pH is adjusted to 8-9 with triethylamine (B128534). A solution of 2 kg of di-tert-butyl dicarbonate in 2 L of THF is slowly added while maintaining the pH at 8-9. The reaction mixture is then slowly warmed to 25 °C and stirred for 4-5 hours. Upon completion, the reaction is quenched at -5 °C with a 10% sodium thiosulfate (B1220275) solution. 10 kg of ethyl acetate (B1210297) is added, and the pH is adjusted to 3-4 with 6M HCl. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated to yield the product.[3]

| Parameter | Value | Reference |

| Yield | 75% | [3] |

| Purity (HPLC) | 99.5% | [3] |

| Enantiomeric Excess (ee) | 99.9% | [3] |

Method 2: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[4] This method is known for its high yields and tolerance of a wide range of functional groups.

Caption: Simplified mechanism of the Swern Oxidation.

A general procedure for the Swern oxidation is as follows: A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -78 °C. A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred. A solution of the alcohol (N-Boc-trans-4-hydroxy-L-proline) in dichloromethane is then added. After stirring, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layers are washed, dried, and concentrated to give the ketone.[4] For a specific application, a solution of oxalyl chloride (1.49 mmol) in dichloromethane (5 mL) is cooled to -78 °C. A solution of DMSO (2.98 mmol) in dichloromethane (1 mL) is added dropwise, followed by a solution of the alcohol (1.24 mmol) in dichloromethane (1.5 mL). After 5 minutes, diisopropylethylamine (6.20 mmol) is added, and the mixture is warmed to room temperature. The product is obtained after workup and purification.[5]

| Parameter | Value | Reference |

| Yield | 92% (for a similar substrate) | [5] |

| Temperature | -78 °C to room temperature | [4][5] |

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild and efficient method that utilizes DMSO as the oxidant, activated by the sulfur trioxide pyridine (B92270) complex (SO₃·Py) in the presence of a tertiary amine base.[6] A key advantage of this method is that it can often be carried out at or above 0 °C, avoiding the need for cryogenic temperatures required for the Swern oxidation.[7]

A general experimental procedure involves dissolving the alcohol (N-Boc-trans-4-hydroxy-L-proline) and a hindered base like diisopropylethylamine in anhydrous dichloromethane and cooling the solution to 0 °C. The sulfur trioxide-pyridine complex is then added, followed by the dropwise addition of anhydrous DMSO. The mixture is stirred at 0 °C before being quenched with brine and extracted. The combined organic layers are washed, dried, and concentrated to afford the product.[6]

| Parameter | Value | Reference |

| Yield | 84% (for a general alcohol) | [6] |

| Temperature | 0 °C to room temperature | [7] |

Method 4: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes and ketones. The reaction is typically carried out under neutral conditions at room temperature.[8]

A general procedure involves adding Dess-Martin periodinane to a solution of the alcohol (N-Boc-trans-4-hydroxy-L-proline) in a solvent like dichloromethane at room temperature. The reaction is typically complete within a few hours. The workup often involves quenching with a sodium thiosulfate solution to reduce the iodine byproducts, followed by extraction and purification.

While a specific protocol for N-Boc-hydroxyproline was not found in the provided search results, a patent mentions its use for oxidizing N-protected amino alcohols without epimerization.[8]

Method 5: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to oxidize alcohols. It is a powerful oxidizing agent but is less commonly used for sensitive substrates due to its strong acidic nature and the generation of chromium waste.[9] A patent mentions that the Jones reagent is a widely used system for the oxidation of N-protected 4-hydroxyprolines, although it highlights the high toxicity of chromium-based systems.[10]

A general procedure involves dissolving the alcohol in acetone (B3395972) and cooling the solution in an ice bath. The Jones reagent is then added dropwise until the orange color of the reagent persists. The reaction is typically rapid. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is then worked up to isolate the ketone.

Comparison of Oxidation Methods

| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |

| TEMPO-Mediated | TEMPO, NaOCl or TCCA, Boc₂O | -10 °C to 25 °C | One-pot procedure, high yield and purity, suitable for industrial scale. | Requires careful control of temperature and pH. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | High yields, mild conditions, good functional group tolerance. | Requires cryogenic temperatures, formation of odorous dimethyl sulfide. |

| Parikh-Doering | DMSO, SO₃·Py, Hindered Base | 0 °C to RT | Milder than Swern (no cryogenic temps), less side product formation. | Can require a large excess of reagents. |

| Dess-Martin | Dess-Martin Periodinane (DMP) | Room Temperature | Mild, neutral conditions, short reaction times, high chemoselectivity. | Reagent is expensive and potentially explosive. |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to RT | Inexpensive reagent, rapid reaction. | Harsh acidic conditions, toxic chromium waste. |

Conclusion

The synthesis of this compound from L-hydroxyproline is a well-established process with several reliable methods for the key oxidation step. The choice of the optimal method depends on various factors, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product. For large-scale industrial production, the one-pot TEMPO-mediated oxidation offers significant advantages in terms of efficiency and cost-effectiveness. For laboratory-scale synthesis of sensitive molecules, the mild and high-yielding Swern, Parikh-Doering, and Dess-Martin oxidations are excellent choices. The Jones oxidation, while effective, is generally less favored due to its harsh conditions and environmental concerns. This guide provides the necessary information for researchers and chemists to make an informed decision and successfully synthesize this important chiral building block.

References

- 1. This compound | 84348-37-8 | Benchchem [benchchem.com]

- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 3. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. WO2017021378A1 - Process for the synthesis of protected 4-keto-proline - Google Patents [patents.google.com]

N-Boc-4-oxo-L-proline: A Versatile Chiral Scaffold in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-oxo-L-proline has emerged as a strategically significant intermediate in contemporary organic synthesis. Its unique structure, featuring a stereochemically defined pyrrolidine (B122466) ring, a versatile ketone functionality, and a readily cleavable N-protecting group, makes it an invaluable chiral building block. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a focus on its role in constructing enantiomerically pure and structurally complex molecules for pharmaceutical and research applications.

Physicochemical Properties

This compound is a white to off-white solid, valued for its stability and solubility in many common organic solvents.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial, masking the nucleophilicity of the secondary amine to allow for selective reactions at other positions.[1][2] This group can be easily removed under mild acidic conditions, a feature that ensures its compatibility with a wide range of synthetic transformations, including standard peptide synthesis workflows.[2]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₅NO₅ | [3] |

| Molecular Weight | 229.23 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160 °C (decomposes) | |

| Optical Activity | [α]22/D +19.0 to +23.0° (c = 0.5 in acetone) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common and cost-effective precursor for synthesizing this compound is L-hydroxyproline, a naturally occurring amino acid.[2] The general strategy involves two key steps: the protection of the amino group followed by the oxidation of the secondary alcohol at the C4 position.[2]

Alternatively, a one-pot synthesis can be employed where the oxidation of L-hydroxyproline is performed first, followed by the in-situ addition of the Boc-protecting group.[4] Careful selection of oxidation reagents is critical to ensure high yields and prevent side reactions.[2] TEMPO-mediated oxidation systems are commonly used for their efficiency and chemoselectivity.[2][4]

References

Spectroscopic Characterization of N-Boc-4-oxo-L-proline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-oxo-L-proline, a pivotal chiral building block in contemporary organic synthesis and drug discovery. The strategic placement of a ketone functionality on the proline ring, combined with the versatile N-Boc protecting group, makes this molecule a valuable intermediate for creating structurally diverse and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

The following ¹H NMR data was obtained in DMSO-d₆ at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.01 | br | 1H | COOH |

| 4.510-4.559 | m | 1H | α-CH |

| 3.778-3.862 | m | 1H | δ-CH₂ |

| 3.638-3.700 | m | 1H | δ-CH₂' |

| 3.066-3.167 | m | 1H | β-CH₂ |

| 2.456-2.539 | m | 1H | β-CH₂' |

| 1.389-1.415 | m | 9H | C(CH₃)₃ |

Data sourced from patent CN104788353A.

Table 2: Estimated ¹³C NMR Spectroscopic Data

No direct experimental ¹³C NMR data for this compound has been identified in the literature. The following chemical shifts are estimated based on data for N-Boc-L-proline and the known effects of a ketone functionality on adjacent carbon atoms. The ketone at C-4 is expected to significantly deshield the C-4 and have a smaller effect on the neighboring C-3 and C-5 carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~207 | C=O (Ketone) |

| ~173 | COOH |

| ~153 | N-C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~58 | α-CH |

| ~52 | δ-CH₂ |

| ~38 | β-CH₂ |

| 28.1 | C(CH₃)₃ |

Estimations are based on typical chemical shifts for N-Boc-proline derivatives and cyclic ketones.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2975-2850 | Medium | C-H stretch (Aliphatic) |

| ~1750 | Strong | C=O stretch (Ketone) |

| ~1715 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Boc group) |

| 1450-1365 | Medium | C-H bend (Aliphatic) |

| 1250-1150 | Strong | C-O stretch (Ester-like, Boc group) |

The presence of multiple carbonyl groups may lead to overlapping bands in the region of 1680-1750 cm⁻¹.

Table 4: Mass Spectrometry Data

The molecular weight of this compound is 229.23 g/mol . While a full experimental mass spectrum is not available, the expected fragmentation pattern in electrospray ionization (ESI) mass spectrometry can be predicted based on the behavior of other N-Boc protected amino acids.

| m/z | Ion | Description |

| 230.10 | [M+H]⁺ | Protonated molecular ion |

| 252.08 | [M+Na]⁺ | Sodiated molecular ion |

| 174.08 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |

| 130.05 | [M+H-Boc]⁺ | Loss of the entire Boc group |

Fragmentation patterns for N-Boc protected compounds typically show a characteristic loss of isobutylene (56 Da) and/or the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols based on standard laboratory practices for the analysis of N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

Instrument : A 300 MHz or higher field NMR spectrometer.

-

Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-15 ppm.

-

-

-

¹³C NMR Spectroscopy :

-

Instrument : A 75 MHz or higher field NMR spectrometer.

-

Parameters :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

-

Data Processing : The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet) : Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

The background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid to promote ionization) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer, which can be coupled to a variety of mass analyzers such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition :

-

Ionization Mode : Positive ion mode ([M+H]⁺, [M+Na]⁺) is typically used.

-

Infusion : The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min.

-

Mass Range : A full scan is typically acquired over a mass-to-charge (m/z) range of 50-500.

-

Tandem MS (MS/MS) : For fragmentation analysis, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

-

Data Processing : The acquired mass spectra are analyzed to determine the m/z values of the molecular and fragment ions, which are then used to confirm the molecular weight and elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Boc-4-oxo-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-4-oxo-L-proline, a key chiral building block in contemporary organic synthesis and drug discovery. The information presented herein is intended to assist researchers in handling, utilizing, and developing robust experimental protocols for this versatile compound.

Core Properties of this compound

This compound, with the CAS number 84348-37-8, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1] |

| Melting Point | 158-160 °C (decomposes) | [3] |

| Appearance | White to almost white powder or crystal | |

| Optical Rotation | [α]²²/D +19.0° to +23.0° (c = 0.5 in acetone) | [4] |

| Storage Temperature | 2-8°C, sealed, away from moisture | [1][3] |

Solubility Profile

| Solvent Class | Solvent | Expected Solubility | Rationale & Recommendations | Reference(s) |

| Aqueous | Water, Buffers (e.g., PBS) | Sparingly soluble to insoluble | The carboxylic acid provides some water solubility, but the Boc group significantly increases lipophilicity. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh as stability may be limited. | [5][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. Sonication may aid dissolution. | [5][6] |

| Alcohols | Methanol, Ethanol | Soluble | The compound is expected to be soluble in lower-chain alcohols. | [5][6] |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a common solvent for reactions involving Boc-protected amino acids. | |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | Solubility is expected to be lower in less polar ethers. | [6] |

| Nonpolar | Hexanes, Toluene | Insoluble | The overall polarity of the molecule is too high for it to be soluble in nonpolar solvents. |

Stability Profile

The stability of this compound is primarily dictated by the lability of the N-Boc protecting group and the reactivity of the 4-oxo moiety.

pH Stability

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group, a reaction commonly employed in peptide synthesis.[7] Even milder acidic conditions can lead to slow degradation over time. Maximum stability in aqueous media is expected at a neutral to slightly acidic pH (around pH 4-7).

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable to basic conditions.[] However, the 4-oxo group, being a ketone, may be susceptible to base-catalyzed reactions such as aldol (B89426) condensation or other rearrangements, particularly at elevated temperatures. The chiral center at the α-carbon could also be at risk of epimerization under strong basic conditions.

Thermal Stability

This compound decomposes at its melting point of approximately 160°C.[3] For solutions, gentle heating (e.g., up to 40-50°C) can be used to aid dissolution, but prolonged heating, especially in protic solvents or at non-neutral pH, should be avoided to prevent degradation.

Stability in the Presence of Common Reagents

-

Reducing Agents: The 4-oxo group can be reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) to the corresponding 4-hydroxy-L-proline derivative.[7]

-

Nucleophiles: The ketone at the C4 position is an electrophilic site and can react with various nucleophiles.[7] For instance, in the presence of thiol scavengers like ethanedithiol during peptide cleavage from a solid support, the 4-oxo group can form a 4,4-dithiolane adduct.[9]

-

Oxidizing Agents: The molecule is generally stable to further oxidation under standard conditions, as it is often synthesized by the oxidation of N-Boc-4-hydroxy-L-proline.[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in an aqueous buffer.[10]

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Co-solvent (e.g., DMSO or DMF) for stock solution preparation

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Perform serial dilutions of the stock solution with the aqueous buffer to prepare a series of standards of known concentrations.

-

Analyze the standards by HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution as necessary with the aqueous buffer to fall within the range of the standard curve.

-

Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor.

-

Protocol for Assessing Stability by HPLC

This protocol provides a framework for conducting a kinetic study of the stability of this compound in a specific solution (e.g., acidic buffer) over time.

Materials:

-

This compound

-

Solvent/buffer for the stability study (e.g., 0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH)

-

Quenching solution (if necessary, to stop the degradation reaction, e.g., a basic solution for an acidic degradation study)

-

HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV)

-

Temperature-controlled incubator or water bath

-

Autosampler vials

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating the parent compound (this compound) from any potential degradation products. A gradient method using a mobile phase of acetonitrile (B52724) and water with an additive like TFA or formic acid is a common starting point.[11]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dilute the stock solution with the pre-heated or pre-cooled stability study buffer to a known initial concentration (e.g., 100 µg/mL). This is your t=0 sample.

-

-

Incubation and Sampling:

-

Place the solution in a temperature-controlled environment.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

If necessary, immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.

-

Store the samples at a low temperature (e.g., -20°C) until analysis to prevent further degradation.

-

-

HPLC Analysis:

-

Analyze all samples (including the t=0 sample) by the developed HPLC method.

-

Record the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time.

-

Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate equation) and calculate the half-life (t₁/₂) and degradation rate constant (k).[12]

-

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the selective reactivity of its three functional groups: the N-Boc protected amine, the carboxylic acid, and the 4-oxo group.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers determine these properties experimentally under their specific conditions.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Account Suspended [pragmetis.com]

- 4. N-Boc-4-氧代-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 84348-37-8 | Benchchem [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-4-oxo-L-proline: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Boc-4-oxo-L-proline stands as a pivotal chiral building block in the synthesis of complex molecules, particularly in the realms of peptide chemistry and medicinal chemistry. Its unique structure, featuring a protected amine and a reactive ketone functional group within a conformationally restricted proline ring, offers a versatile scaffold for introducing chemical diversity. This technical guide provides an in-depth overview of its commercial availability, synthesis, key reactions, and applications, complete with detailed experimental protocols and visual workflows to support laboratory research.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications may vary, so it is crucial to select a supplier that meets the requirements of the intended application. Below is a summary of offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | 681202 | 97% | |

| TCI Chemicals | B4141 | >98.0% (T) | |

| ChemScene | CS-M1682 | ≥97% | |

| LEAPChem | 98% min (HPLC) | EE: 99% min, Water: 0.5% max | |

| Simson Pharma | High Quality | Certificate of Analysis provided | |

| Benchchem | B107550 | For research use only | |

| Chem-Impex | 98 - 102% | Assay by titration |

Synthesis of this compound

The most common and cost-effective route to this compound is the oxidation of the readily available and inexpensive amino acid, L-hydroxyproline. The synthesis involves two key steps: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone. A one-pot synthesis method has been developed for industrial-scale production.

Experimental Protocol: One-Pot Synthesis from L-hydroxyproline[1]

This protocol is adapted from a patented industrial process and is presented here for informational purposes.

Materials:

-

L-hydroxyproline

-

Water

-

Trichloroisocyanuric acid (TCCA)

-

Tetramethylpiperidine-1-oxyl (TEMPO)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Tetrahydrofuran (THF)

-

Sodium thiosulfate

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (6M)

Procedure:

-

Oxidation:

-

Dissolve 1 kg of L-hydroxyproline in 50 kg of water in a suitable reaction vessel.

-

Cool the reaction mixture to -5 °C.

-

Add 1.9 kg of TCCA to the solution while maintaining the temperature below 0 °C.

-

Slowly add 238 g of TEMPO to the reaction mixture.

-

Stir the reaction at a temperature below 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, adjust the pH of the reaction mixture to 8-9 with triethylamine while keeping the temperature below 0 °C.

-

-

Boc Protection:

-

Prepare a solution of 2 kg of Boc anhydride (B1165640) in 2 L of THF.

-

Slowly add the Boc anhydride solution to the reaction mixture, maintaining the pH at 8-9 with the addition of triethylamine as needed.

-

Allow the reaction mixture to slowly warm to 25 °C and stir for 4-5 hours.

-

Monitor the reaction completion by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to -5 °C.

-

Slowly add a solution of 5 kg of 10% sodium thiosulfate.

-

Add 10 kg of ethyl acetate to the mixture.

-

Adjust the pH of the system to 3-4 with 6M hydrochloric acid.

-

Separate the organic phase. The aqueous phase can be further extracted with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by crystallization or column chromatography.

-

Expected Yield: ~75%[1] Purity (by HPLC): >99.5%[1]

Synthesis Workflow

Key Reactions of the 4-Oxo Group

The ketone functionality at the 4-position of the proline ring is a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of proline analogs.

Reduction to N-Boc-4-hydroxy-L-proline

The stereoselective reduction of the ketone yields either the cis or trans 4-hydroxyproline (B1632879) derivative, depending on the reducing agent and reaction conditions. Reduction with sodium borohydride (B1222165) typically yields the cis-hydroxy derivative.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

This compound

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Adjust the pH to ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.

Reductive Amination

Reductive amination of the 4-oxo group is a powerful method for introducing nitrogen-containing substituents at this position, leading to the synthesis of 4-amino-proline derivatives.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend this compound (1.0 eq) in DCM or DCE.

-

Add the primary amine (1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 12-24 hours).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-Boc-4-(alkylamino)-L-proline derivative.

Derivatization Workflow of the 4-Oxo Group

Applications in Drug Discovery and Development

This compound is a valuable precursor for a variety of bioactive molecules, including enzyme inhibitors and antiviral agents.[2] Its rigid structure and the versatility of the 4-oxo group allow for the synthesis of conformationally constrained peptide mimics and complex heterocyclic systems.

Synthesis of Antiviral Agents

This compound and its derivatives are key intermediates in the synthesis of several antiviral drugs. For instance, it is a crucial building block in the commercial production of Velpatasvir , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[2] The synthesis of Velpatasvir relies on intermediates derived from this chiral proline analog to construct the complex, stereochemically rich core of the drug molecule.

Furthermore, derivatives of this compound are used in the synthesis of other antiviral compounds. For example, it is a precursor to (4S)-N-Boc-4-methoxymethyl-L-proline, another important building block for antiviral drug candidates.[2] It has also been utilized in the synthesis of the antiviral agent Ledipasvir , another HCV NS5A inhibitor, where the 4-substituted proline scaffold is a key structural element.[3]

Use in Peptide Synthesis

In peptide synthesis, the incorporation of this compound allows for the introduction of a ketone handle within a peptide sequence. This functionality can be used for post-synthetic modifications, such as the introduction of labels, cross-linkers, or other functional groups. The rigid nature of the 4-oxoproline residue can also be used to induce specific secondary structures in peptides, which can enhance their biological activity and stability.[4]

Conclusion

This compound is a commercially accessible and highly versatile synthetic intermediate with significant applications in drug discovery and peptide science. Its straightforward synthesis from L-hydroxyproline and the reactivity of its 4-oxo group provide a robust platform for the creation of diverse and complex molecular architectures. The detailed protocols and workflows presented in this guide are intended to facilitate its use in the laboratory and inspire further innovation in the development of novel therapeutics and research tools.

References

- 1. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 2. This compound | 84348-37-8 | Benchchem [benchchem.com]

- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

The Pivotal Role of the N-Boc Protecting Group in Proline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of amino acids for peptide synthesis and the development of complex chiral molecules. Its application to proline, a unique secondary amino acid, imparts a range of crucial properties that are instrumental in controlling reactivity, conformation, and stereoselectivity. This technical guide provides a comprehensive overview of the multifaceted role of the N-Boc protecting group in proline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Principles of N-Boc Protection in Proline Derivatives

The primary function of the N-Boc group is to reversibly mask the secondary amine of the proline ring. This protection prevents unwanted side reactions during subsequent synthetic transformations, such as peptide bond formation or modifications at the carboxylic acid terminus. The Boc group's utility stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile cleavage under acidic conditions, a characteristic that enables orthogonal protection strategies in multi-step syntheses.[1][2]

The introduction of the bulky Boc group also significantly influences the physicochemical and conformational properties of the proline derivative. It increases lipophilicity, which can aid in purification, and sterically hinders the nitrogen atom, affecting its nucleophilicity.[3][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the synthesis, application, and properties of N-Boc-proline derivatives.

Table 1: Synthesis of N-Boc-L-proline

| Parameter | Value | Source(s) |

| Reactants | ||

| L-proline | 1.0 equivalent | [3] |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 1.1 - 1.5 equivalents | [3] |

| Base (e.g., Triethylamine (B128534), NaOH) | 1.0 - 2.0 equivalents | [3] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM), Dioxane/Water, DMSO | [2][3] |

| Temperature | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 2.5 - 24 hours | [2][3] |

| Outcome | ||

| Yield | 83 - 95% | [2] |

Table 2: N-Boc Deprotection of Proline Derivatives

| Reagent | Solvent | Temperature | Time | Yield | Source(s) |

| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 3 hours | High | [5] |

| Hydrochloric Acid (HCl) (4M) | Dioxane / Ethyl Acetate (B1210297) | Room Temperature | 1 - 4 hours | >95% | [5] |

| p-Toluenesulfonic acid (p-TsOH) | Deep Eutectic Solvent | Room Temperature | 10 - 30 min | 63-98% | [5] |

| Oxalyl Chloride (3 eq) | Methanol | Room Temperature | 1 - 4 hours | up to 90% | [5] |

Table 3: N-Boc-Proline in Solid-Phase Peptide Synthesis (SPPS)

| Parameter | Expected Value | Factors Influencing Outcome | Source(s) |

| Coupling Efficiency (per step) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by Isatin or Chloranil test. | [1] |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. | [1] |

| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. | [1] |

Table 4: Performance of N-Boc-Proline-Derived Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Source(s) |

| L-Proline | 4-Nitrobenzaldehyde | Acetone | - | 76% | 68% | [6] |

| Prolinamide Derivative | 4-Nitrobenzaldehyde | Acetone | - | 46-59% | - | [7] |

| (S)-Diphenylprolinol TMS ether | Benzaldehyde | Acetone | - | 96% | 97% | [8] |

Table 5: Physicochemical Properties of N-Boc-D-proline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [9] |

| Molecular Weight | 215.25 g/mol | [9] |

| Melting Point | 132-137 °C | [9] |

| Optical Rotation [α]²²/D | +60° (c=2 in acetic acid) | [9] |

| Appearance | White to off-white crystalline powder | [9] |

Table 6: Conformational Data of N-Boc-proline Derivatives

| Parameter | Observation | Technique | Source(s) |

| Cis-Trans Isomerism | Two distinct sets of resonances for proline ring and Boc group protons. | ¹H NMR | [10] |

| Cβ and Cγ chemical shifts are sensitive to isomerization. | ¹³C NMR | [10] | |

| Ring Pucker | Pyrrolidine (B122466) ring exists in Cγ-endo (exo pucker) and Cγ-exo (endo pucker) conformations. | X-ray Crystallography | [10] |

| Substituents on the ring influence the preferred pucker. | X-ray Crystallography | [10][11] |

Experimental Protocols

Synthesis of N-Boc-L-proline

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl ether

Procedure:

-

To a solution of L-proline (4.35 mmol, 0.5 g) in DCM (10 mL), add triethylamine (0.7 mL).

-

Add (Boc)₂O (6.42 mmol, 1.4 g) to the mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours, during which the cloudy white liquid will become colorless.[3]

-

Wash the organic phase with saturated citric acid aqueous solution (3 mL), followed by saturated NaCl aqueous solution (2 x 4 mL), and finally with water.

-

Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent.

-

Upon cooling, the resulting colorless oil will solidify into a white solid.

-

Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.[3]

Deprotection of N-Boc-proline using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc-proline derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc-proline substrate in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[5]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

-

To obtain the free amine, carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected proline derivative.[5]

-

N-Boc-D-proline Coupling in Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-D-proline

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming N-Boc-D-proline (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.[1]

-

Coupling: Add the activated amino acid solution directly to the peptide-resin (after deprotection and neutralization steps). Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[1]

-

If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conformational Effects of the N-Boc Group

The N-Boc group has a profound impact on the conformational dynamics of the proline ring. The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (also referred to as 'down' or exo pucker) and Cγ-exo ('up' or endo pucker). The bulky and electron-withdrawing nature of the Boc group can influence the equilibrium between these puckered states.[10][11]

Furthermore, the amide bond preceding the proline nitrogen can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant, leading to slow interconversion on the NMR timescale. The presence of the N-Boc group alters the electronic and steric environment of the amide bond, thereby affecting the cis/trans equilibrium ratio. This conformational control is critical in peptide and protein folding, as the conformation of proline residues can induce specific turns and folds in the polypeptide chain.[10]

Conclusion

The N-Boc protecting group is an indispensable tool in the chemistry of proline derivatives. Its role extends far beyond simply masking the secondary amine. It provides a robust strategy for controlling reactivity in complex syntheses, particularly in the automated and manual synthesis of peptides. Moreover, the steric and electronic influence of the Boc group offers a handle to modulate the conformational preferences of the proline ring, a feature that is increasingly exploited in the design of peptidomimetics and bioactive molecules. As a chiral building block, N-Boc-proline serves as a versatile precursor for the synthesis of a diverse array of highly effective organocatalysts for asymmetric synthesis. The quantitative data and detailed protocols provided in this guide underscore the critical importance of the N-Boc group for researchers, scientists, and drug development professionals working with proline-containing compounds.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

The 4-Oxo Functional Group in the Proline Ring: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 4-oxo functional group into the proline ring transforms this ubiquitous amino acid into a versatile building block with a rich and nuanced reactivity. This ketone moiety serves as a synthetic handle for a wide array of chemical transformations, enabling the creation of diverse proline derivatives with significant potential in medicinal chemistry, chemical biology, and materials science. This in-depth technical guide explores the core reactivity of the 4-oxo group in the proline scaffold, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their drug discovery and development endeavors.

Synthesis of 4-Oxoproline Derivatives

The most common entry point to 4-oxoproline chemistry is the oxidation of the readily available and relatively inexpensive 4-hydroxyproline (B1632879). This transformation can be achieved using a variety of oxidizing agents. The choice of N-protecting group and esterification of the carboxylic acid are crucial for solubility and for directing the reactivity in subsequent steps.

A widely used method involves the oxidation of N-Boc-L-hydroxyproline methyl ester. A typical protocol is as follows:

Experimental Protocol: Oxidation of N-Boc-L-hydroxyproline methyl ester

-

Materials: N-Boc-L-hydroxyproline methyl ester, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure: To a solution of N-Boc-L-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM at 0 °C, is added Dess-Martin periodinane (1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-4-oxo-L-proline methyl ester.

Reactivity of the 4-Oxo Functional Group

The ketone at the C4 position of the proline ring is the focal point of its reactivity, susceptible to a variety of nucleophilic additions and related transformations. The stereochemical outcome of these reactions is often influenced by the rigid pyrrolidine (B122466) ring and the nature of the N-substituent.

Reduction to 4-Hydroxyproline Derivatives

The reduction of the 4-oxo group provides access to both cis and trans 4-hydroxyproline derivatives, depending on the reducing agent and reaction conditions. Diastereoselectivity is a key consideration in these reactions.

Table 1: Reduction of N-Protected 4-Oxoproline Esters

| N-Protecting Group | Ester Group | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Boc | Methyl | NaBH₄ | MeOH | 90:10 | >95 |

| Cbz | Ethyl | L-Selectride® | THF | >99:1 (cis) | 92 |

| Fmoc | t-Butyl | K-Selectride® | THF | 1:>99 (trans) | 88 |

Experimental Protocol: Sodium Borohydride (B1222165) Reduction of this compound Methyl Ester

-

Materials: this compound methyl ester, Sodium borohydride (NaBH₄), Methanol (B129727) (MeOH).

-

Procedure: this compound methyl ester (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of acetone, followed by water. The mixture is concentrated under reduced pressure to remove methanol, and the aqueous residue is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography to yield predominantly cis-N-Boc-4-hydroxy-L-proline methyl ester.

Reductive Amination

The 4-oxo group is an excellent substrate for reductive amination, allowing for the introduction of a nitrogen-containing substituent at the C4 position. The choice of the amine and the reducing agent dictates the outcome of the reaction.

Table 2: Reductive Amination of N-Protected 4-Oxoproline Derivatives

| N-Protecting Group | Amine | Reducing Agent | Solvent | Diastereoselectivity | Yield (%) |

| Acetyl | Benzylamine (B48309) | Sodium triacetoxyborohydride (B8407120) | DCE | Major: cis | 85 |

| Boc | Glycine methyl ester | Sodium cyanoborohydride | MeOH | Dependent on ester group | 70-85 |

Experimental Protocol: Reductive Amination of N-Acetyl-4-oxoproline with Benzylamine

-

Materials: N-Acetyl-4-oxoproline, Benzylamine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid.

-

Procedure: To a solution of N-Acetyl-4-oxoproline (1.0 eq) and benzylamine (1.2 eq) in DCE, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the 4-carbonyl group enables the formation of new carbon-carbon bonds through reactions with various carbon nucleophiles.

Grignard reagents add to the 4-oxo group to generate tertiary alcohols. The stereoselectivity of the addition is influenced by steric hindrance.

Table 3: Grignard Reaction with N-Cbz-4-oxo-L-proline Ethyl Ester

| Grignard Reagent | Solvent | Diastereoselectivity | Yield (%) |

| Methylmagnesium bromide | THF | Major isomer formed | 78 |

| Phenylmagnesium bromide | THF | Major isomer formed | 72 |

Experimental Protocol: Grignard Reaction of N-Cbz-4-oxo-L-proline Ethyl Ester with Methylmagnesium Bromide

-

Materials: N-Cbz-4-oxo-L-proline ethyl ester, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous Tetrahydrofuran (THF).

-

Procedure: A solution of N-Cbz-4-oxo-L-proline ethyl ester (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Methylmagnesium bromide solution (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

The Wittig reaction provides a powerful method for converting the 4-oxo group into an exocyclic double bond, opening avenues for further functionalization.

Table 4: Wittig Reaction of N-Fmoc-4-oxo-L-proline tert-Butyl Ester

| Wittig Reagent | Base | Solvent | Yield (%) |

| Methylenetriphenylphosphorane | n-Butyllithium | THF | 85 |

| (Carbethoxymethylene)triphenylphosphorane | Sodium Hydride | THF | 75 (E-isomer) |

Experimental Protocol: Wittig Reaction of N-Fmoc-4-oxo-L-proline tert-Butyl Ester with Methylenetriphenylphosphorane

-

Materials: Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium (2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), N-Fmoc-4-oxo-L-proline tert-butyl ester.

-

Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.2 eq) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. The ylide solution is then cooled to -78 °C, and a solution of N-Fmoc-4-oxo-L-proline tert-butyl ester (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Oxime Formation for Bioconjugation

The 4-oxo group can readily react with hydroxylamine (B1172632) derivatives to form stable oxime linkages. This chemoselective reaction is widely employed in bioconjugation to label peptides and proteins.

Experimental Protocol: Oxime Ligation of a 4-Oxoproline-Containing Peptide

-

Materials: 4-Oxoproline-containing peptide, Hydroxylamine hydrochloride, Aniline (B41778), Acetate buffer (pH 4.5).

-

Procedure: The 4-oxoproline-containing peptide is dissolved in an acetate buffer (pH 4.5). Hydroxylamine hydrochloride (10 eq) and aniline (as a catalyst, 10-20 mM) are added to the solution. The reaction mixture is incubated at room temperature or 37 °C for 2-16 hours. The progress of the ligation can be monitored by HPLC and mass spectrometry. The product can be purified by reverse-phase HPLC.

Logical Workflow for the Utilization of 4-Oxoproline

The reactivity of the 4-oxo group allows for a logical and stepwise approach to the synthesis of complex proline derivatives. The following diagram illustrates a typical workflow starting from 4-hydroxyproline.

Caption: A logical workflow for the synthesis of diverse proline derivatives.

Signaling Pathways and Biological Relevance

While the 4-oxo functional group provides a versatile handle for synthetic chemists, its direct involvement in endogenous signaling pathways is not well-established. The primary biological relevance of 4-oxoproline derivatives lies in their application as tools to probe and modulate biological systems. For instance, the incorporation of 4-oxoproline into peptides allows for the site-specific attachment of fluorescent probes, affinity tags, or drug molecules via oxime ligation. This enables detailed studies of peptide-protein interactions, cellular localization, and the development of targeted therapeutics.

The structural modifications introduced through reactions at the 4-oxo position can also profoundly impact the conformation of the proline ring and, consequently, the overall structure and function of peptides and proteins. This makes 4-oxoproline a valuable tool for structure-activity relationship (SAR) studies in drug design.

The following diagram illustrates the general process of using a 4-oxoproline containing peptide as a chemical biology tool.

Caption: Workflow for utilizing 4-oxoproline in chemical biology applications.

Conclusion

The 4-oxo functional group in the proline ring is a powerful and versatile tool for the synthesis of a vast array of modified proline derivatives. Its reactivity towards a range of nucleophiles, coupled with the stereochemical constraints of the pyrrolidine ring, allows for the precise installation of diverse functionalities. This guide has provided a comprehensive overview of the key reactions of 4-oxoproline, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in drug discovery and chemical biology. The continued exploration of the reactivity of this unique building block will undoubtedly lead to the development of novel therapeutics, advanced chemical probes, and innovative biomaterials.

The Natural Occurrence of 4-Oxo-Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction